molecular formula C12H13NOS2 B4432079 5-ethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide

5-ethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide

Cat. No. B4432079
M. Wt: 251.4 g/mol
InChI Key: YLYKHAWEMNOPIQ-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ET-3TC and belongs to the class of thienylcarboxamide derivatives. ET-3TC has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of ET-3TC is not fully understood. However, it has been proposed that ET-3TC exerts its antitumor and antiviral effects by inhibiting the activity of specific enzymes such as topoisomerase II and reverse transcriptase. ET-3TC has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
ET-3TC has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. ET-3TC has also been shown to inhibit viral replication and reduce viral load in infected cells. In addition, ET-3TC has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using ET-3TC in lab experiments is its high potency and specificity. ET-3TC has been shown to exhibit potent antitumor and antiviral effects at low concentrations. Another advantage is its relatively low toxicity compared to other chemotherapeutic agents. However, one of the limitations of using ET-3TC in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for ET-3TC research. One of the future directions is to investigate the potential use of ET-3TC in combination with other chemotherapeutic agents or targeted therapies. Another future direction is to investigate the potential use of ET-3TC in the treatment of other viral infections such as Zika virus and Ebola virus. Furthermore, future studies should focus on elucidating the molecular mechanisms underlying the antitumor, antiviral, and anti-inflammatory effects of ET-3TC.

Scientific Research Applications

ET-3TC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. ET-3TC has been studied for its potential use in the treatment of various cancers such as breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of viral infections such as HIV and hepatitis B. In addition, ET-3TC has been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-ethyl-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-2-10-6-9(8-16-10)12(14)13-7-11-4-3-5-15-11/h3-6,8H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYKHAWEMNOPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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